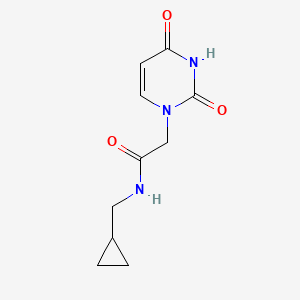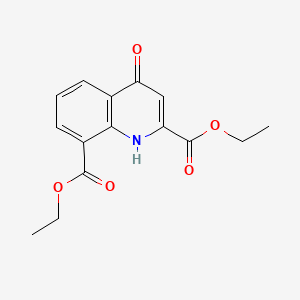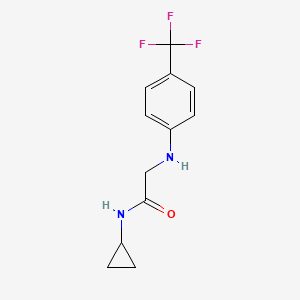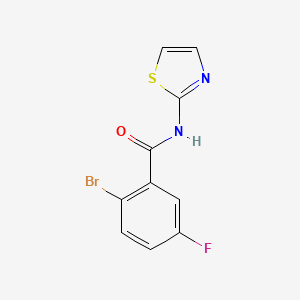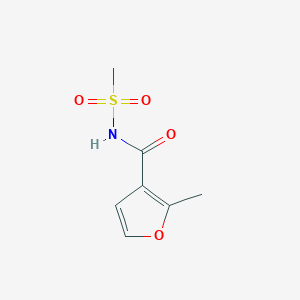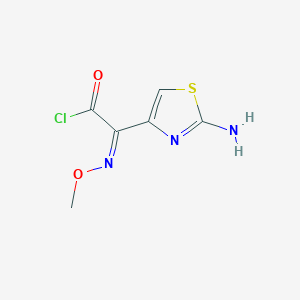
(2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride is a chemical compound known for its significant role in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics. The compound features a thiazole ring, which is a sulfur and nitrogen-containing heterocycle, and a methoxyimino group, which contributes to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride typically involves the construction of the aminothiazole ring followed by the introduction of the methoxyimino group. One common method is to start with a thiazole derivative and introduce the amino group through a substitution reaction. The methoxyimino group is then added via an oximation reaction, where a methoxyamine reacts with a carbonyl compound to form the methoxyimino group.
Industrial Production Methods
In industrial settings, the production of (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride often involves large-scale batch reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the synthesis and minimize by-products.
化学反应分析
Types of Reactions
(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methoxyimino group to an amine or hydroxylamine.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic or neutral conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and substituted thiazoles. These derivatives can have different chemical and biological properties, making them useful for various applications.
科学研究应用
(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It plays a crucial role in the synthesis of cephalosporin antibiotics, which are widely used to treat bacterial infections.
Industry: The compound is used in the production of various chemical products, including dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of cephalosporin antibiotics, the compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers. This inhibition leads to the weakening of the bacterial cell wall and ultimately causes cell lysis and death.
相似化合物的比较
Similar Compounds
- (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid
- (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl bromide
- (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl fluoride
Uniqueness
(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyimino group enhances its stability and resistance to hydrolysis, making it a valuable intermediate in the synthesis of stable and effective pharmaceuticals.
属性
分子式 |
C6H6ClN3O2S |
|---|---|
分子量 |
219.65 g/mol |
IUPAC 名称 |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl chloride |
InChI |
InChI=1S/C6H6ClN3O2S/c1-12-10-4(5(7)11)3-2-13-6(8)9-3/h2H,1H3,(H2,8,9)/b10-4- |
InChI 键 |
QKHSVCVOAOCXSN-WMZJFQQLSA-N |
手性 SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)Cl |
规范 SMILES |
CON=C(C1=CSC(=N1)N)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



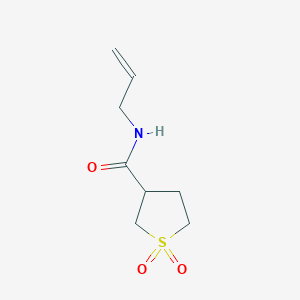
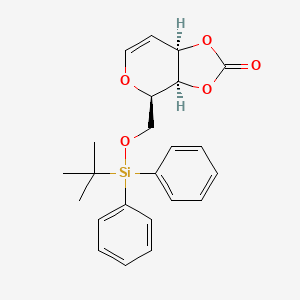
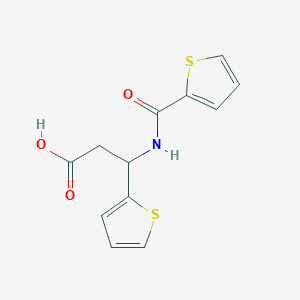
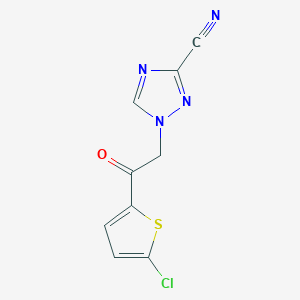
![4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14902342.png)

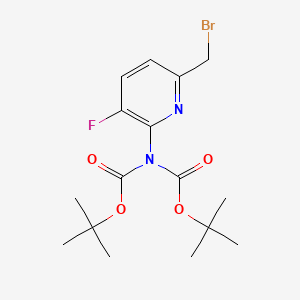
![1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one](/img/structure/B14902370.png)
